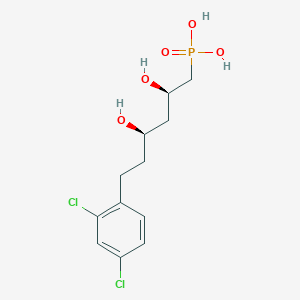
6-(2,4-Dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid, commonly known as clodronate, is a bisphosphonate drug that is widely used in scientific research. Clodronate is a synthetic compound that belongs to the family of pyrophosphate analogs. It is a potent inhibitor of osteoclast-mediated bone resorption and has been extensively studied for its therapeutic potential in various bone-related disorders.
作用機序
Clodronate is a potent inhibitor of osteoclast-mediated bone resorption. It works by inhibiting the activity of farnesyl pyrophosphate synthase, an enzyme that is essential for the biosynthesis of isoprenoids. Isoprenoids are important for the prenylation of small GTPases, which are involved in the regulation of osteoclast function. By inhibiting the prenylation of small GTPases, clodronate inhibits osteoclast-mediated bone resorption.
Biochemical and Physiological Effects:
Clodronate has several biochemical and physiological effects. It inhibits osteoclast-mediated bone resorption, reduces bone turnover, and increases bone mineral density. It also has anti-inflammatory and immunomodulatory effects. Clodronate has been shown to reduce the number of macrophages in various tissues, including bone, liver, and spleen.
実験室実験の利点と制限
One of the main advantages of clodronate is its ability to selectively deplete macrophages in vivo. This allows researchers to study the role of macrophages in various diseases and to investigate the therapeutic potential of macrophage-targeted therapies. However, clodronate has some limitations. It is not specific to macrophages and can also affect other cell types such as dendritic cells and osteoblasts. It also has a short half-life in vivo, which limits its effectiveness in long-term studies.
将来の方向性
Clodronate has several potential future directions for research. One area of interest is the development of more selective macrophage-targeted therapies. Another area of interest is the investigation of the role of macrophages in various diseases such as cancer, autoimmune disorders, and infectious diseases. Clodronate may also have potential applications in tissue engineering and regenerative medicine. Overall, clodronate is a promising drug that has the potential to advance our understanding of macrophage biology and to improve the treatment of various diseases.
合成法
Clodronate is synthesized by the reaction of 2-chloroethylphosphonic acid with 2,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with erythro-2,4-dihydroxyhexylamine to yield clodronate.
科学的研究の応用
Clodronate has been extensively studied for its therapeutic potential in various bone-related disorders such as osteoporosis, Paget's disease, and bone metastasis. It is also used as a tool to study the role of macrophages in various diseases such as cancer, autoimmune disorders, and infectious diseases.
特性
CAS番号 |
141263-54-9 |
|---|---|
製品名 |
6-(2,4-Dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid |
分子式 |
C12H17Cl2O5P |
分子量 |
343.14 g/mol |
IUPAC名 |
[(2R,4R)-6-(2,4-dichlorophenyl)-2,4-dihydroxyhexyl]phosphonic acid |
InChI |
InChI=1S/C12H17Cl2O5P/c13-9-3-1-8(12(14)5-9)2-4-10(15)6-11(16)7-20(17,18)19/h1,3,5,10-11,15-16H,2,4,6-7H2,(H2,17,18,19)/t10-,11-/m1/s1 |
InChIキー |
GGAVPGOIUVCRHG-GHMZBOCLSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)Cl)CC[C@H](C[C@H](CP(=O)(O)O)O)O |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(CC(CP(=O)(O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(CC(CP(=O)(O)O)O)O |
その他のCAS番号 |
141263-54-9 |
同義語 |
6-(2,4-dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid DCPHHP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



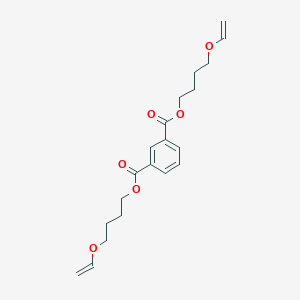
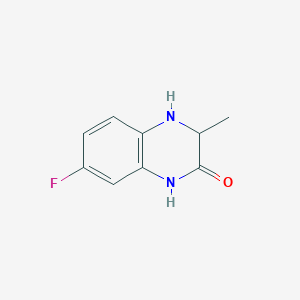

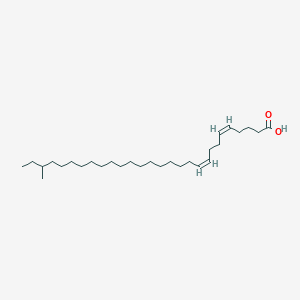

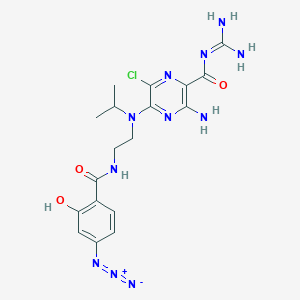
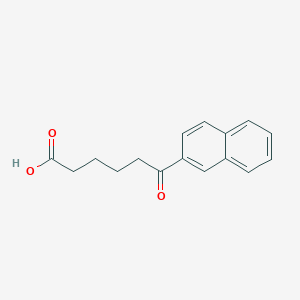

![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)

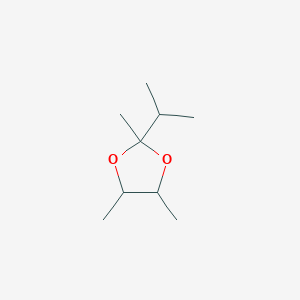
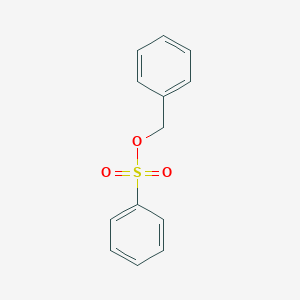
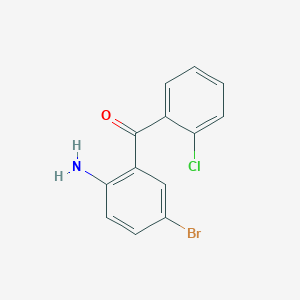
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)